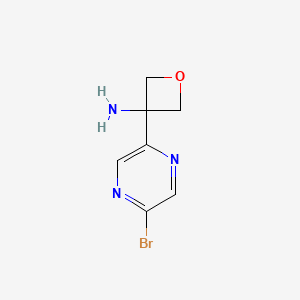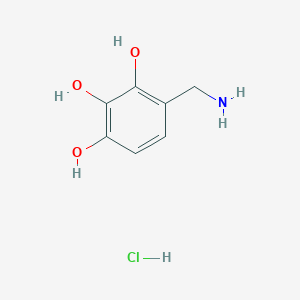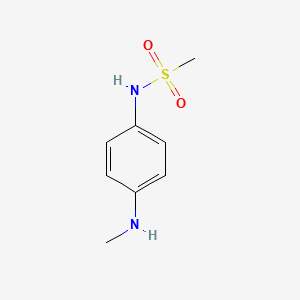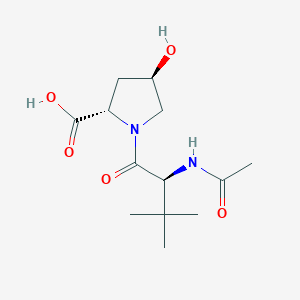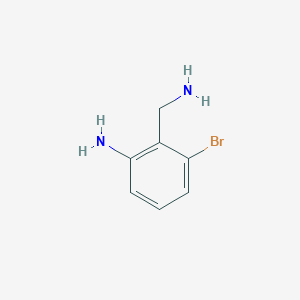![molecular formula C3H5FO3S B13512170 [(2S)-oxiran-2-yl]methanesulfonyl fluoride](/img/structure/B13512170.png)
[(2S)-oxiran-2-yl]methanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S)-oxiran-2-yl]methanesulfonyl fluoride is a chemical compound with the molecular formula C3H5FO3S It is known for its unique structure, which includes an oxirane (epoxide) ring and a methanesulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-oxiran-2-yl]methanesulfonyl fluoride typically involves the reaction of an epoxide with methanesulfonyl fluoride. One common method is the reaction of (2S)-glycidol with methanesulfonyl fluoride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the epoxide ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[(2S)-oxiran-2-yl]methanesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Hydrolysis: The compound can hydrolyze in the presence of water, resulting in the formation of diols and methanesulfonic acid.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonamide or other derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, thiols, and alcohols.
Catalysts: Acid or base catalysts are often employed to facilitate the ring-opening reactions of the epoxide.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are used to prevent hydrolysis.
Major Products Formed
Diols: Formed from the hydrolysis of the epoxide ring.
Sulfonamides: Resulting from the reduction of the sulfonyl fluoride group.
Substituted epoxides: Produced through nucleophilic substitution reactions.
Scientific Research Applications
[(2S)-oxiran-2-yl]methanesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of epoxide derivatives and sulfonamides.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase, which is important in neurotransmission.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of [(2S)-oxiran-2-yl]methanesulfonyl fluoride involves its interaction with biological targets such as enzymes. The compound can act as an irreversible inhibitor of acetylcholinesterase by covalently modifying the active site serine residue. This modification prevents the enzyme from hydrolyzing acetylcholine, leading to an accumulation of the neurotransmitter and subsequent physiological effects.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl fluoride: A related compound with similar inhibitory effects on acetylcholinesterase.
Epichlorohydrin: Another epoxide-containing compound used in organic synthesis.
Sulfonyl chlorides: Compounds with similar reactivity but different functional groups.
Uniqueness
[(2S)-oxiran-2-yl]methanesulfonyl fluoride is unique due to its combination of an epoxide ring and a sulfonyl fluoride group. This dual functionality allows it to participate in a variety of chemical reactions and makes it a versatile reagent in synthetic chemistry. Additionally, its potential as an enzyme inhibitor distinguishes it from other similar compounds.
Properties
Molecular Formula |
C3H5FO3S |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
[(2S)-oxiran-2-yl]methanesulfonyl fluoride |
InChI |
InChI=1S/C3H5FO3S/c4-8(5,6)2-3-1-7-3/h3H,1-2H2/t3-/m0/s1 |
InChI Key |
DGSYVFWOYXSUBZ-VKHMYHEASA-N |
Isomeric SMILES |
C1[C@H](O1)CS(=O)(=O)F |
Canonical SMILES |
C1C(O1)CS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


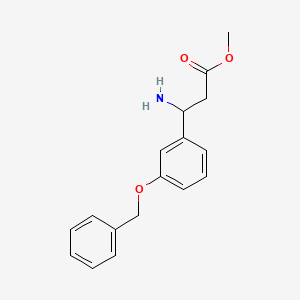
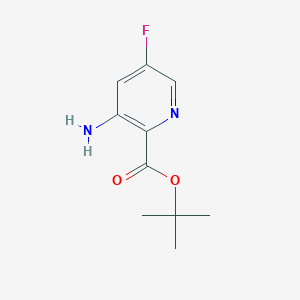
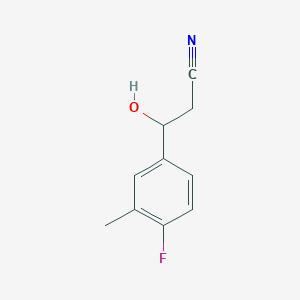
![tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate](/img/structure/B13512113.png)
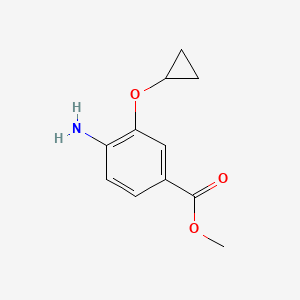
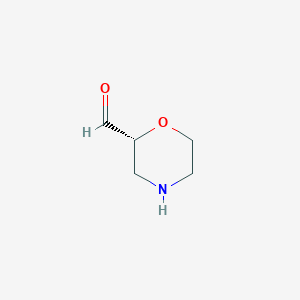
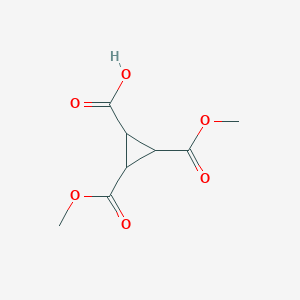
![3-Amino-2-[(3-methylphenyl)methyl]propan-1-ol hydrochloride](/img/structure/B13512126.png)
